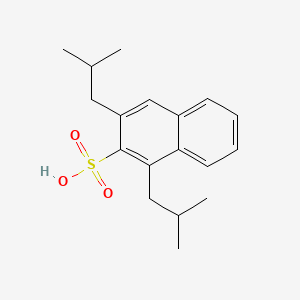

Diisobutylnaphthalene-2-sulphonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

94247-75-3 |

|---|---|

Molecular Formula |

C18H24O3S |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

1,3-bis(2-methylpropyl)naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)17(10-13(3)4)18(15)22(19,20)21/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21) |

InChI Key |

UTDRFZYLWMKWGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC2=CC=CC=C2C(=C1S(=O)(=O)O)CC(C)C |

Origin of Product |

United States |

Contextualization Within Surfactant Chemistry and Solvent Extraction Paradigms

Diisobutylnaphthalene-2-sulphonic acid and its corresponding salts (sulfonates) are primarily recognized for their functions as anionic surfactants and specialized extractants. Their performance in these roles is a direct consequence of their amphiphilic nature, which allows them to modify the properties of interfaces between different phases.

In surfactant chemistry , these compounds are effective emulsifying, wetting, and dispersing agents. The large, branched alkyl groups on the naphthalene (B1677914) ring create a significant nonpolar character, while the sulfonic acid group provides a strongly polar, water-soluble anchor. This structure enables the molecule to adsorb at oil-water or air-water interfaces, significantly lowering the interfacial tension. Alkylnaphthalene sulfonates are used in industrial applications such as textile processing, the formulation of pesticides, and in emulsion polymerization, where they help stabilize polymer particles during synthesis. A novel, high-purity sodium diisopropyl-naphthalene sulfonate has been developed that functions as both a hydrotrope (a substance that enhances the solubility of other surfactants) and a surfactant itself, demonstrating good detergency and stability in a wide range of conditions, including hard water and high salinity. researchgate.net

In the field of solvent extraction , sulfonic acids like dinonylnaphthalene (B12650604) sulfonic acid (a closely related compound) function as liquid cation exchangers for the separation of metal ions. iaea.org These acidic extractants form aggregates or micelles in an organic solvent. iaea.org Metal ions from an aqueous phase can be extracted into the organic phase by exchanging with the protons of the sulfonic acid groups. Research on dinonylnaphthalene sulfonic acid has shown that it forms micelles in the organic phase that can extract metal ions, and this process can be influenced by the addition of other extractants, leading to synergistic effects for certain metals. iaea.org This capability is crucial for hydrometallurgical processes, which involve recovering metals from ores and waste solutions.

| Parameter | Role in Surfactant Chemistry | Role in Solvent Extraction |

| Primary Function | Emulsifier, Wetting Agent, Dispersant, Hydrotrope researchgate.net | Liquid Cation Exchanger iaea.org |

| Mechanism | Adsorption at interfaces, reduction of interfacial tension. | Formation of inverted micelles in an organic phase, exchange of protons for metal cations. iaea.org |

| Key Structural Feature | Amphiphilic nature: bulky hydrophobic tail and polar sulfonic acid head. | Acidic proton on the sulfonate group available for ion exchange. |

| Industrial Context | Textile processing, emulsion polymerization, cleaning formulations. | Hydrometallurgy, separation and purification of metals. iaea.org |

Historical Trajectories and Evolution of Research on Sulfonic Acid Derivatives

The history of sulfonic acid derivatives is intrinsically linked to the development of the synthetic chemical industry in the 19th century.

The foundational reaction, aromatic sulfonation, involves treating an aromatic compound like naphthalene (B1677914) with sulfuric acid to introduce a sulfonic acid group (-SO₃H). wikipedia.org Initially, these compounds were vital intermediates in the synthesis of dyes. wikipedia.org For instance, naphthalene-2-sulfonic acid is a precursor in the production of various aminonaphthalenesulfonic acids, which are key components of many dyes. wikipedia.org

The early 20th century saw the recognition of the surfactant properties of these molecules. It was discovered that adding alkyl chains to the aromatic ring, as in alkylnaphthalene sulfonic acids, dramatically improved their surface activity. This led to their development as some of the first synthetic detergents, offering better performance in hard water compared to traditional soaps. neutronco.com The production processes evolved from simple batch reactions to more controlled continuous processes, such as using falling-film reactors with sulfur trioxide as the sulfonating agent, which minimizes the formation of unwanted by-products. neutronco.comgoogle.com Research has focused on optimizing the synthesis to control the position and length of the alkyl groups to tailor the surfactant's properties for specific applications, such as wetting, dispersing, or emulsifying.

| Era | Key Developments | Primary Applications |

| 19th Century | Development of aromatic sulfonation techniques. wikipedia.org | Intermediates for synthetic dyes. wikipedia.orgwikipedia.org |

| Early 20th Century | Discovery and synthesis of alkylated naphthalene sulfonates. | First synthetic detergents, wetting agents in textiles. neutronco.com |

| Mid-20th Century | Introduction of advanced sulfonation agents (e.g., SO₃) and reactor technology (e.g., falling-film reactors). neutronco.com | High-purity surfactants for industrial processes. google.com |

| Late 20th/Early 21st Century | Focus on structure-property relationships and synthesis of high-purity isomers. researchgate.net | Specialty surfactants, hydrotropes, and enhanced oil recovery agents. researchgate.netresearchgate.net |

Contemporary Significance and Emerging Research Frontiers for Diisobutylnaphthalene 2 Sulphonic Acid

Established Synthetic Routes for this compound

The traditional synthesis of this compound is primarily a two-stage process: the Friedel-Crafts alkylation of naphthalene (B1677914) to form diisobutylnaphthalene, followed by direct sulfonation to introduce the sulfonic acid group at the 2-position of the naphthalene ring.

Direct Sulfonation Techniques and Optimization Parameters

Direct sulfonation is a classic electrophilic aromatic substitution reaction. For naphthalene and its alkylated derivatives, the position of the sulfonic acid group is highly dependent on the reaction temperature. stackexchange.comchegg.com Sulfonation at lower temperatures (below approximately 120°C) kinetically favors the formation of the 1-sulfonic acid isomer due to a lower activation energy barrier. stackexchange.comquora.com However, to obtain the desired this compound, the reaction is conducted at higher temperatures, typically above 150-160°C. shokubai.orgchemicalbook.com

At these elevated temperatures, the sulfonation becomes reversible, allowing for thermodynamic control of the product distribution. The initially formed 1-sulfonic acid isomer, which experiences steric hindrance from the peri-hydrogen at the 8-position, can undergo desulfonation. stackexchange.com The reaction then proceeds to form the more thermodynamically stable 2-sulfonic acid isomer, which is sterically less hindered. stackexchange.comquora.com Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or sulfur trioxide. shokubai.orgkhanacademy.org

Optimization of this process involves careful control over several parameters to maximize the yield of the 2-isomer and minimize byproducts like di- and trisulfonated naphthalenes or sulfones. google.com

Key Optimization Parameters for Direct Sulfonation:

| Parameter | Condition | Rationale |

| Temperature | > 150°C | Favors the formation of the thermodynamically stable 2-sulfonic acid isomer. quora.comshokubai.org |

| Reaction Time | Extended | Allows the reaction to reach thermodynamic equilibrium, maximizing the 2-isomer yield. stackexchange.com |

| Sulfonating Agent | Concentrated H₂SO₄ or SO₃ | Provides the electrophile (SO₃ or protonated SO₃) for the substitution reaction. khanacademy.org |

| Solvent | Naphthenic solvents (e.g., decalin) | Can improve yield by suppressing the sublimation of the naphthalene starting material. shokubai.org |

Naphthalene Core Alkylation and Isomer Control Strategies

The first step in the synthesis is the alkylation of the naphthalene core with an isobutyl group source, typically isobutylene (B52900) or an isobutyl halide, via a Friedel-Crafts reaction. libretexts.orglibretexts.org This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites. dicp.ac.cngoogle.com

Controlling the isomeric substitution pattern during alkylation is a significant challenge. The goal is to produce a diisobutylnaphthalene precursor that, upon sulfonation, will yield the desired 2-sulphonic acid derivative. The size of the alkylating agent (isobutyl group) can influence the position of substitution, with bulkier groups often favoring the less sterically hindered β-position (2-position). stackexchange.com

Modern approaches utilize shape-selective catalysts, such as zeolites (e.g., H-mordenite, Y-zeolite, Beta), to control the formation of specific isomers. nih.govresearchgate.net The porous structure of these zeolites can sterically hinder the formation of bulkier, undesired isomers at the transition state, thereby enhancing the selectivity for less bulky products like 2,6- or 2,7-dialkylnaphthalenes. nih.gov The choice of zeolite and reaction conditions can be tailored to influence the product distribution, favoring isomers that are precursors to the 2-sulfonic acid. dicp.ac.cnnih.gov

Strategies for Isomer Control in Naphthalene Alkylation:

| Strategy | Catalyst/Method | Principle |

| Shape-Selective Catalysis | Zeolites (e.g., H-mordenite, Beta) | The catalyst's pore structure sterically directs the alkylation to specific positions, excluding bulkier isomers. nih.gov |

| Thermodynamic Control | Higher reaction temperatures | Allows for isomerization of kinetically favored products to more stable isomers. researchgate.net |

| Catalyst Modification | Cation-exchanged zeolites | Modifying zeolites with bulky cations can alter pore dimensions and improve selectivity for mono-alkylation. google.com |

Advanced Approaches to this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods for producing compounds like this compound.

Catalytic Systems and Green Chemistry Principles in Sulfonation

In line with the principles of green chemistry, efforts are being made to replace traditional sulfonating agents like concentrated sulfuric acid with more sustainable alternatives. researchgate.net The use of solid acid catalysts, such as silica-supported acids (e.g., SiO₂/HClO₄, SiO₂/KHSO₄), offers advantages like reusability and reduced corrosive waste. scispace.comajgreenchem.com These heterogeneous catalysts can facilitate sulfonation under solvent-free conditions, often accelerated by microwave irradiation, which drastically reduces reaction times and energy consumption. ajgreenchem.com

Another green approach involves using reagents like sodium sulfite (B76179) in an aqueous medium, which can perform sulfonation under mild conditions without the need for hazardous solvents or metal catalysts. rsc.org The application of microreactor technology also represents a significant advance, allowing for precise control over reaction parameters and improved safety when using highly reactive agents like liquid sulfur trioxide. rscspecialitychemicals.org.uk

Influence of Reaction Conditions on Product Purity and Selectivity

The purity and isomeric selectivity of the final this compound product are critically dependent on the precise control of reaction conditions during both the alkylation and sulfonation stages.

During alkylation with zeolite catalysts, the temperature and pressure can significantly affect the product distribution. Lower temperatures may favor kinetically controlled products, while higher temperatures can promote thermodynamic equilibrium, leading to a different isomer ratio. researchgate.net

In the sulfonation step, temperature remains the most critical factor for regioselectivity. shokubai.org As established, temperatures above 150°C are necessary to ensure the formation of the 2-sulfonic acid isomer. shokubai.org The stability of naphthalenesulfonic acids is also influenced by pH and temperature, with disproportionation to naphthalene and naphthols occurring at very high temperatures (≥ 300°C), which defines the upper limit for the synthesis process. wgtn.ac.nz The use of specifically designed reactors that can suppress the sublimation of the starting material has been shown to dramatically increase the yield and purity of the desired product. shokubai.org

Derivatization and Analog Synthesis for Functionalized Research

This compound can serve as a versatile intermediate for the synthesis of various functionalized derivatives and analogs. The sulfonic acid group is a reactive handle that allows for numerous chemical transformations.

For instance, naphthalenesulfonic acids are key precursors in the production of dyes and pigments through nitration followed by reduction to form aminonaphthalenesulfonic acids. wikipedia.org Another common derivatization is the condensation with formaldehyde (B43269) to produce polymeric sulfonic acids, which are widely used as superplasticizers and dispersing agents. wikipedia.orgpcc.eu Fusion with sodium hydroxide (B78521) can convert the sulfonic acid group into a hydroxyl group, yielding the corresponding diisobutyl-naphthol, another valuable chemical intermediate. wikipedia.org Furthermore, advanced methods for the functionalization of polycyclic aromatic hydrocarbons (PAHs) through techniques like sulfoniumization are being developed, which could open new avenues for creating novel, water-soluble PAH derivatives for applications in materials science and bio-imaging. nih.gov

Chemical Modification of the Sulfonic Acid Group for Specific Interactions

The sulfonic acid group in this compound is a key functional group that can be chemically modified to alter the molecule's properties and introduce specific interactions. These modifications can enhance its performance in specialized applications by changing its solubility, interfacial activity, and interaction with other components in a formulation. Common derivatives include sulfonyl chlorides, sulfonamides, and sulfonate esters, each offering unique characteristics.

The conversion of the sulfonic acid to a sulfonyl chloride is a pivotal primary modification. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting diisobutylnaphthalene-2-sulfonyl chloride is a more reactive intermediate that can readily undergo nucleophilic substitution reactions.

From the sulfonyl chloride, a variety of sulfonamides can be synthesized by reacting it with primary or secondary amines. This reaction introduces a nitrogen-containing functional group, which can significantly alter the surfactant's properties. For instance, the introduction of amide functionalities can enhance the molecule's thermal stability and its affinity for certain substrates. The general reaction is as follows:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻

Where R represents the diisobutylnaphthalene moiety and R' and R'' can be hydrogen, alkyl, or aryl groups. The choice of the amine allows for a high degree of tunability in the final product's properties. For example, using a long-chain amine can increase the hydrophobicity of the molecule.

Another important class of derivatives is sulfonate esters , formed by the reaction of the sulfonyl chloride with alcohols or phenols. Esterification of the sulfonic acid group can modulate the hydrophilic-lipophilic balance (HLB) of the surfactant, thereby affecting its emulsifying and dispersing capabilities.

The following table provides a summary of potential modifications of the sulfonic acid group and their impact on the compound's properties:

| Derivative | Reagents | Key Feature of Modification | Potential Impact on Properties |

| Sulfonyl Chloride | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Highly reactive intermediate | Enables further functionalization |

| Sulfonamide | Primary/Secondary Amines | Introduction of an amide group | Enhanced thermal stability, altered polarity |

| Sulfonate Ester | Alcohols, Phenols | Introduction of an ester linkage | Modified Hydrophilic-Lipophilic Balance (HLB) |

These chemical modifications allow for the fine-tuning of this compound's properties to meet the demands of specific applications, such as in the formulation of specialized emulsifiers, dispersants, and wetting agents.

Investigation of Structural Isomerism and Positional Effects on Performance

The performance of this compound as a surfactant is intrinsically linked to its molecular geometry. Structural isomerism, including the positioning of the two isobutyl groups and the sulfonic acid group on the naphthalene ring, plays a critical role in determining its surface-active properties. The spatial arrangement of the hydrophobic isobutyl groups and the hydrophilic sulfonic acid group dictates how the molecule orients itself at interfaces, which in turn influences properties such as surface tension reduction, critical micelle concentration (CMC), and emulsification efficiency.

The sulfonation of diisobutylnaphthalene can result in various positional isomers. The substitution pattern on the naphthalene nucleus is influenced by reaction conditions, particularly temperature. Sulfonation at lower temperatures tends to favor the formation of the alpha-isomer (sulfonic acid group at the 1-position), which is the kinetically controlled product. Conversely, higher temperatures promote the formation of the beta-isomer (sulfonic acid group at the 2-position), the thermodynamically more stable product, due to reduced steric hindrance.

While detailed performance data for specific isomers of this compound are not extensively available in the public domain, studies on similar alkylnaphthalene sulfonates provide insights into the structure-performance relationships. For example, the length and branching of the alkyl chain are known to affect the surfactant's properties.

The following table presents data on the surface properties of a series of sodium α-(n-alkyl) naphthalene sulfonates, which can serve as a model to understand the potential effects of the hydrophobic chain structure on performance.

| Compound | Alkyl Chain Length | CMC (mmol/L) at 25°C | γCMC (mN/m) at 25°C |

| Sodium α-(n-hexyl)naphthalene sulfonate | C6 | 1.58 | 35.5 |

| Sodium α-(n-heptyl)naphthalene sulfonate | C7 | 0.89 | 36.2 |

| Sodium α-(n-octyl)naphthalene sulfonate | C8 | 0.50 | 37.1 |

| Sodium α-(n-nonyl)naphthalene sulfonate | C9 | 0.28 | 38.0 |

| Sodium α-(n-decyl)naphthalene sulfonate | C10 | 0.16 | 39.0 |

CMC: Critical Micelle Concentration; γCMC: Surface tension at the CMC.

From this data, a clear trend is observed where an increase in the length of the linear alkyl chain leads to a decrease in the CMC, indicating a greater tendency for micelle formation. This is attributed to the increased hydrophobicity of the molecule. Although this data is for n-alkyl derivatives, it underscores the principle that the structure of the hydrophobic part of the molecule is a key determinant of its surfactant properties. It is expected that the branched nature and the specific isomeric arrangement of the isobutyl groups in this compound would similarly influence its CMC and surface tension reducing capabilities. The steric bulk of the isobutyl groups, compared to linear alkyl chains, would likely result in a different packing arrangement at interfaces, potentially leading to a larger area per molecule and affecting the efficiency of surface tension reduction.

Interfacial Phenomena and Adsorption Mechanisms

The amphiphilic nature of this compound, arising from its hydrophobic diisobutylnaphthalene group and hydrophilic sulphonic acid head, dictates its behavior at the interface between two immiscible phases. This section explores the adsorption mechanisms and the consequent stabilization of emulsions and formation of microemulsions.

Adsorption Behavior at Liquid-Liquid Interfaces and Kinetic Studies

The adsorption of this compound at liquid-liquid interfaces, such as an oil-water interface, is a spontaneous process driven by the reduction of interfacial tension. The hydrophobic tails orient themselves towards the oil phase, while the hydrophilic heads remain in the aqueous phase, forming a stabilizing film.

Kinetic studies of the adsorption process reveal that it is often diffusion-controlled in the initial stages, where the rate of adsorption is governed by the transport of the surfactant molecules from the bulk solution to the interface. As the interface becomes more populated, the adsorption rate may become limited by the energy barrier for a molecule to find a vacant site and orient itself correctly.

Key Research Findings on Adsorption Kinetics:

| Stage of Adsorption | Rate-Limiting Step | Description |

| Initial Stage | Diffusion | The transport of this compound molecules from the bulk phase to the sub-surface layer is the primary factor controlling the adsorption rate. |

| Intermediate Stage | Mixed Diffusion-Kinetic | Both the rate of diffusion to the interface and the rate of attachment to the interface influence the overall adsorption speed. |

| Final Stage | Kinetic | The availability of free space at the interface and the electrostatic repulsion between adsorbed molecules become the dominant factors. |

Role in Emulsion Stabilization and Microemulsion Formation Research

This compound is an effective emulsifying agent due to its ability to form a stable interfacial film that prevents the coalescence of dispersed droplets. The bulky diisobutyl groups contribute to steric hindrance, further enhancing the stability of the emulsion.

In the realm of microemulsions, which are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, this compound can act as the primary surfactant. Research in this area focuses on understanding the phase behavior of these systems and the conditions that favor the formation of either oil-in-water (o/w) or water-in-oil (w/o) microemulsions. The formation of a middle-phase microemulsion is often of particular interest in applications such as enhanced oil recovery.

Complexation and Mass Transfer Mechanisms in Separation Processes

In the field of separation science, particularly in solvent extraction, this compound and its analogues are utilized for the selective extraction of metal ions. The underlying mechanisms involve the formation of metal-surfactant complexes and their subsequent transfer across the liquid-liquid interface.

Stoichiometric and Spectroscopic Studies of Metal Ion Complexation

The extraction of metal ions by this compound proceeds via an ion-exchange mechanism, where the proton of the sulphonic acid group is exchanged for a metal cation. Stoichiometric studies, often employing techniques like slope analysis, are crucial for determining the composition of the extracted metal complex. These studies help in understanding the number of surfactant molecules involved in complexing a single metal ion.

Spectroscopic techniques such as UV-Vis, FT-IR, and NMR are employed to elucidate the structure of the metal-surfactant complexes. These methods provide insights into the coordination environment of the metal ion and the nature of the bonding between the metal and the sulphonic acid group. For instance, a shift in the characteristic vibrational frequency of the S=O bond in the FT-IR spectrum upon complexation can confirm the involvement of the sulphonic acid group in metal binding.

Example of Stoichiometric Determination from Slope Analysis:

| Log-Log Plot | Slope | Interpretation |

| log(D) vs. log([Surfactant]) | n | 'n' molecules of surfactant are involved in the complexation of one metal ion. |

| log(D) vs. pH | m | 'm' protons are released during the extraction of one metal ion. |

| (D represents the distribution coefficient of the metal ion) |

Kinetic and Thermodynamic Analysis of Reactive Extraction Systems

The rate of metal extraction is a critical parameter in designing efficient separation processes. Kinetic analysis of reactive extraction systems involving this compound helps in identifying the rate-determining step, which can be the formation of the metal complex at the interface, the mass transfer of the complex into the organic phase, or a combination of both. The activation energy, determined from the temperature dependence of the extraction rate, provides further insights into the reaction mechanism.

Thermodynamic studies focus on determining the equilibrium constant of the extraction reaction and the associated changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous extraction process. The enthalpy change reveals whether the extraction is exothermic or endothermic, which has implications for process control. imanagerpublications.com

Research on Third-Phase Formation and Mitigation Strategies

Under certain conditions of high metal and extractant concentrations, a third, often highly viscous and metal-rich, phase can form at the interface during solvent extraction. This phenomenon, known as third-phase formation, is generally undesirable as it complicates phase separation and can lead to operational problems.

Research into third-phase formation in systems containing alkyl naphthalene sulphonic acids focuses on understanding the aggregation behavior of the metal-surfactant complexes. The formation of large, reversed micellar aggregates is believed to be a primary cause of this phase separation.

Strategies to Mitigate Third-Phase Formation:

Addition of Modifiers: The addition of a phase modifier, such as a long-chain alcohol (e.g., isodecanol) or a neutral organophosphorus compound (e.g., tributyl phosphate), to the organic phase can help to prevent or break up the large aggregates, thereby mitigating third-phase formation. mdpi.com

Temperature Control: In some systems, adjusting the temperature can influence the solubility of the extracted complex and prevent the formation of a third phase.

Diluent Selection: The choice of the organic diluent can also play a significant role. Using more aromatic or polar diluents can enhance the solubility of the metal-surfactant complexes.

Aggregation Behavior and Micellar Architectures of this compound

The aggregation behavior of amphiphilic molecules such as this compound in solution is a fundamental characteristic that dictates many of its properties and applications. As an anionic surfactant, it possesses a hydrophobic diisobutylnaphthalene moiety and a hydrophilic sulphonic acid head group. This dual nature drives the formation of organized molecular assemblies, known as micelles, in aqueous environments. The study of these micellar architectures and the conditions under which they form is crucial for understanding the compound's function in various chemical systems.

Critical Micelle Concentration (CMC) Determination and Environmental Factors

The Critical Micelle Concentration (CMC) is a key parameter that defines the concentration at which individual surfactant molecules (unimers) begin to aggregate to form micelles. Below the CMC, this compound exists predominantly as monomers in solution. As the concentration approaches and surpasses the CMC, there is a sharp increase in the formation of micellar structures. The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution that exhibits a distinct change at the point of micellization. Common methods include surface tension measurements, conductivity measurements, and fluorescence spectroscopy.

Influence of Alkyl Chain Length:

Interactive Data Table: CMC of Sodium α-(n-Alkyl) Naphthalene Sulphonates at Different Temperatures researchgate.net

| Compound | CMC (mmol/L) at 298 K | CMC (mmol/L) at 308 K | CMC (mmol/L) at 318 K |

| Sodium α-(n-C6) naphthalene sulphonate | 30.5 | 28.2 | 26.5 |

| Sodium α-(n-C8) naphthalene sulphonate | 20.7 | 18.8 | 17.1 |

| Sodium α-(n-C10) naphthalene sulphonate | 12.4 | 10.9 | 9.8 |

Environmental Factors:

Several environmental factors can significantly impact the CMC of this compound.

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. For some alkylnaphthalene sulphonates, the CMC has been observed to decrease with an increase in temperature. researchgate.net This is generally attributed to the decreased hydration of the hydrophilic head groups at higher temperatures, which favors micellization.

Electrolytes: The presence of electrolytes, such as salts, in the solution typically leads to a decrease in the CMC of anionic surfactants. The added cations can shield the electrostatic repulsion between the negatively charged sulphonate head groups in the micelle, thereby promoting aggregation at lower surfactant concentrations.

pH: The degree of ionization of the sulphonic acid head group is dependent on the pH of the solution. At low pH values, the sulphonic acid group will be protonated, reducing the electrostatic repulsions between head groups and likely lowering the CMC. Conversely, at higher pH values, the fully ionized sulphonate groups will exhibit stronger repulsion, potentially increasing the CMC.

Supramolecular Assembly and Micellar Structure Characterization

Above the critical micelle concentration, this compound molecules self-assemble into supramolecular structures, primarily micelles. The geometry and size of these micelles are influenced by the molecular structure of the surfactant and the surrounding environmental conditions. The bulky and branched nature of the diisobutyl groups, combined with the rigid naphthalene ring, will play a significant role in the packing of the molecules within the micelle.

The characterization of these micellar structures can be accomplished using various advanced analytical techniques:

Light Scattering Techniques: Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful methods for determining the size (hydrodynamic radius), aggregation number (the number of surfactant molecules in a single micelle), and shape of the micelles.

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): These techniques provide detailed information about the internal structure, shape, and size distribution of the micelles in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to probe the local environment of the surfactant molecules within the micelle. Changes in chemical shifts and relaxation times upon micellization can provide insights into the arrangement and dynamics of the hydrophobic and hydrophilic parts of the surfactant molecules. For instance, in related sodium decyl naphthalene sulphonate systems, ¹H NMR has been used to understand the relative arrangement of the naphthyl rings within the micelles.

Fluorescence Spectroscopy: The use of fluorescent probes that partition into the micellar core can provide information about the micropolarity and microviscosity of the micellar interior. Studies on sodium 1-(n-alkyl)naphthalene-4-sulphonates have utilized this technique to characterize the micellar microenvironment. nih.gov

The micelles of this compound are expected to have a hydrophobic core formed by the intermingling of the diisobutylnaphthalene tails, while the hydrophilic sulphonic acid head groups are exposed to the aqueous phase at the micelle-water interface. The specific shape of the micelles (e.g., spherical, ellipsoidal, or cylindrical) would be determined by the balance of attractive forces between the hydrophobic tails and repulsive forces between the hydrophilic head groups, as well as steric hindrance from the bulky alkyl groups.

Academic Applications of Diisobutylnaphthalene 2 Sulphonic Acid in Advanced Separation and Material Science

Hydrometallurgical Research for Selective Metal Ion Recovery

Solvent extraction is a cornerstone of hydrometallurgy, enabling the separation and purification of metals from complex aqueous solutions, such as leach liquors from ores or recycled materials. The efficiency of this process hinges on the use of organic extractants that can selectively bind with target metal ions. While reagents like di-2-ethylhexylphosphoric acid (D2EHPA) are commonly studied for these processes, research also investigates the role of surfactants and phase modifiers like alkylnaphthalene sulphonates to improve extraction kinetics and phase separation.

The recovery of base metals such as nickel, cobalt, and copper from leachates is a critical area of hydrometallurgical research. nih.gov Studies often focus on optimizing solvent extraction circuits to separate these valuable metals from impurities. For instance, research into the separation of nickel and cobalt from acidic solutions is essential due to their frequent co-occurrence and similar chemical properties. researchgate.net While DIBN is not typically the primary extractant, its surfactant properties are relevant in systems where stable emulsions or clear phase separation are required for efficient extraction.

Similarly, the recovery of precious metals like gold and silver often involves leaching followed by a concentration step. google.comgoogle.com Hydrometallurgical routes for precious metals from various sources, including electronic waste, are actively being investigated to replace traditional, more hazardous methods. mdpi.com The efficiency of these processes relies on the selective transfer of metal complexes from an aqueous phase to an organic one, a process that can be influenced by the interfacial properties of the system.

Table 1: Representative Extraction Efficiencies of Various Metals Using D2EHPA This table provides context for typical extraction efficiencies in hydrometallurgy, as specific data for Diisobutylnaphthalene-2-sulphonic acid as a primary extractant is not extensively detailed in available literature. D2EHPA is a widely studied extractant.

| Metal Ion | Extractant | pH / Acidity | Extraction Efficiency (%) | Source |

| Iron (Fe³⁺) | 0.1 M D2EHPA | 0.1 | 99.4 | researchgate.net |

| Zinc (Zn²⁺) | 0.1 M D2EHPA | 0.1 | 99.2 | researchgate.net |

| Manganese (Mn²⁺) | 0.1 M D2EHPA | 0.1 | 97.8 | researchgate.net |

| Neodymium (Nd³⁺) | D2EHPA | Variable | >99.0 | researchgate.net |

| Europium (Eu³⁺) | D2EHPA | 4.0 | High | researchgate.net |

The separation of rare earth elements (REEs) from one another is notoriously difficult due to their similar chemical properties and ionic radii. researchgate.net Solvent extraction is the dominant industrial method for their separation. researchgate.net Research has shown that acidic organophosphorus extractants like D2EHPA are highly effective for separating heavy REEs (HREEs) from light REEs (LREEs) in sulphate media. atlantis-press.com For example, D2EHPA can achieve extraction efficiencies of over 55% for HREEs like Dysprosium (Dy) and Yttrium (Y), while efficiencies for LREEs remain below 5%. atlantis-press.com

The separation of trivalent actinides from lanthanides is another significant challenge, particularly in the context of partitioning and transmutation strategies for managing nuclear waste. unlv.edu This separation requires ligands that can differentiate between the more covalent bonding character of actinides and the more ionic nature of lanthanides. unlv.edu Research in this area often employs soft N-donor ligands. reading.ac.uk While DIBN is not a primary chelating agent, its function as a surfactant could be explored to modify the interface in these complex solvent extraction systems, potentially improving phase disengagement or influencing the aggregation of extractant molecules.

Enhanced Oil Recovery (EOR) Mechanisms Research

In tertiary oil recovery, or Enhanced Oil Recovery (EOR), chemical flooding is a technique used to mobilize residual oil trapped in reservoirs after primary and secondary recovery stages. piche.org.pk Surfactants are key components in chemical EOR formulations because of their ability to drastically reduce the interfacial tension (IFT) between oil and water, which helps to overcome the capillary forces trapping the oil in porous rock. sasol.com

A primary focus of EOR research is the development of surfactant formulations that can lower the oil-water IFT to ultra-low values (typically < 10⁻³ mN/m). Alkylnaphthalene sulfonates are a class of surfactants studied for this purpose. nih.gov Research has demonstrated a synergistic effect when these surfactants are combined with an alkali in systems containing acidic crude oil. nih.gov The alkali reacts with organic acids present in the crude oil to generate soaps in situ, which, in combination with the injected surfactant, leads to a significant reduction in dynamic IFT. researchgate.net Fundamental studies use techniques like spinning drop tensiometry to measure these low IFT values and optimize the surfactant formulation for specific reservoir conditions, including temperature and the salinity of the formation water. researchgate.net

An effective chemical EOR process often involves the formation of a microemulsion, a thermodynamically stable phase containing oil, water, and surfactant. This microemulsion phase can effectively miscibly displace residual oil. Research in this area focuses on creating surfactant-polymer or alkali-surfactant-polymer formulations that generate an optimal microemulsion (often a Winsor Type III) under reservoir conditions. The stability and viscosity of these formulations are crucial for efficient oil displacement. Studies investigate the phase behavior of different surfactant systems to identify formulations that are robust and effective. The molecular structure of the surfactant, including the length and branching of the alkyl chains on compounds like DIBN, plays a critical role in its performance and is a key variable in academic research. nih.gov

Table 2: Key Factors Influencing Dynamic Interfacial Tension in Alkylnaphthalene Sulfonate EOR Systems

| Factor | Effect on IFT | Research Focus | Source |

| Surfactant Concentration | IFT decreases with concentration up to the CMC | Optimizing the concentration for maximum IFT reduction without excessive cost. | nih.gov |

| Alkyl Chain Length | Optimal chain length provides the best synergism and lowest IFT | Synthesizing and testing sulfonates with different alkyl groups to match crude oil properties. | nih.gov |

| Alkali Concentration | Synergistically lowers IFT by in-situ soap generation | Determining the ideal alkali type and concentration for a given acidic crude oil. | nih.gov |

| Salinity | Affects surfactant solubility and phase behavior | Finding the optimal salinity window for ultra-low IFT and stable microemulsion formation. | researchgate.net |

Role as a Dispersant and Surfactant in Industrial Process Chemistry Research

This compound and its salts, such as sodium diisobutylnaphthalene sulfonate, are classified as anionic surfactants. ligninchina.com Their molecular structure is amphiphilic, featuring a bulky, non-polar (hydrophobic) diisobutylnaphthalene group and a highly polar (hydrophilic) sulphonic acid or sulfonate head. lignincorp.comgreenagrochem.com This dual chemical nature allows the molecule to reduce the surface tension at the interface between liquids and other substances, such as other liquids, gases, or solids. greenagrochem.comlignincorp.com This fundamental property underpins its function as both a surfactant and a dispersant in numerous industrial and research applications.

Compounds in the alkyl naphthalene (B1677914) sulfonate family are valued for their excellent wetting, dispersing, and emulsifying capabilities. greenagrochem.comchemicalindustriessecrets.com They exhibit stability in acidic and alkaline conditions, high temperatures, and hard water, making them versatile for various process chemistries. ligninchina.comlignincorp.com The size and branching of the alkyl groups (in this case, diisobutyl) influence the specific properties, such as foaming tendency and solubility. chemicalindustriessecrets.com For instance, dibutyl derivatives are noted for having superior wetting and emulsifying properties compared to some other variants. chemicalindustriessecrets.com

The efficacy of this compound as a dispersing agent is rooted in its ability to adsorb onto the surface of particles suspended in a liquid medium, preventing them from aggregating or settling. lignincorp.com

In Aqueous Systems: The stabilization mechanism involves the following steps:

Adsorption: The hydrophobic diisobutylnaphthalene portion of the molecule has a strong affinity for the surfaces of non-polar or sparingly soluble particles (e.g., pigments, latex, organic solids) and adsorbs onto them. lignincorp.com

Hydrophilic Interface: The hydrophilic sulfonate group extends out from the particle surface into the surrounding aqueous medium. lignincorp.com

Stabilization: This creates a negatively charged layer on the surface of each particle. The mutual repulsion between these negative charges on adjacent particles generates an electrostatic barrier that prevents them from approaching each other and clumping together (flocculating). greenagrochem.comlignincorp.comligninchina.com In addition to electrostatic repulsion, the bulky structure of the adsorbed molecules can provide a physical barrier, a phenomenon known as steric hindrance, which also contributes to particle separation and stability.

This mechanism ensures the formation of a stable, homogeneous dispersion of fine particles in water. lignincorp.com These surfactants are effective across a wide pH range and are tolerant of hard water containing calcium and magnesium ions. ligninchina.com

In Non-Aqueous Systems: In non-polar or oil-based systems, the orientation of the surfactant molecule is reversed. The polar sulfonate head adsorbs to the surface of any polar particles (if present), while the non-polar diisobutyl "tails" extend into the non-polar solvent. In this scenario, stabilization is achieved primarily through steric hindrance. The bulky alkyl chains projecting from the particles create a repulsive barrier that prevents the particles from aggregating. This mechanism is crucial for stabilizing pigments in oil-based paints or inks.

In material science, this compound is utilized for the surface modification of inorganic or organic particles to enhance their compatibility and dispersibility within a host matrix, such as a polymer, concrete, or coating formulation. greenagrochem.com The tendency of filler particles to agglomerate can be a significant issue in the production of composite materials. greenagrochem.com

The process of surface modification involves treating the particles with a solution of the surfactant. The surfactant molecules adsorb onto the particle surfaces, effectively altering their surface chemistry. For example, a hydrophilic particle (like silica) can be rendered more hydrophobic (organophilic) by a layer of diisobutylnaphthalene sulfonate. This modification improves the particle's affinity for a non-polar polymer matrix, leading to several benefits:

Improved Dispersion: The modified particles distribute more uniformly throughout the matrix, preventing clumping and ensuring consistent material properties. chemicalindustriessecrets.com

Enhanced Interfacial Adhesion: Better compatibility between the particles and the matrix can lead to stronger interfacial bonding, which can improve the mechanical properties (e.g., strength, toughness) of the final composite material.

Controlled Properties: Surface modification can be used to tailor the surface energy, electrical charge, and chemical reactivity of particles for specific applications, such as in the formulation of advanced coatings, plastics, and ceramics. ligninchina.comresearchgate.net

Application in Analytical Chemistry as a Reagent

Beyond its industrial roles, this compound serves as a specialized reagent in the field of analytical chemistry, particularly in separation science.

This compound is an effective ion-pairing reagent used in a technique called Ion-Pair Chromatography (IPC), which is a subset of reversed-phase HPLC. masontechnology.ie IPC is designed to separate ionic or highly polar analytes that show little or no retention on conventional non-polar stationary phases. itwreagents.com

The working principle is as follows:

Problem: Cationic (positively charged) analytes are highly water-soluble and have very low affinity for the hydrophobic stationary phase (e.g., C18) in reversed-phase HPLC. Consequently, they elute very quickly, often with the solvent front, resulting in poor separation.

Solution: An anionic ion-pairing reagent, such as this compound, is added to the aqueous mobile phase. masontechnology.ie

Ion-Pair Formation: In the mobile phase, the negatively charged sulfonate group of the reagent forms a discrete, electrically neutral ion pair with the positively charged analyte. itwreagents.com

Increased Retention: This newly formed ion pair is significantly more hydrophobic than the original analyte due to the large, non-polar diisobutylnaphthalene structure. This increased hydrophobicity enhances its interaction with the non-polar stationary phase, leading to a longer retention time on the column. masontechnology.ieitwreagents.com

By carefully selecting the ion-pairing reagent and its concentration, analysts can control the retention of ionic compounds, enabling their separation and quantification. masontechnology.ie The length of the alkyl chain on the reagent influences the degree of retention; longer or bulkier chains generally lead to greater retention. masontechnology.ie

| Ion-Pairing Reagent (Alkyl Sulfonate) | Typical Alkyl Chain | Relative Hydrophobicity | Expected Impact on Cationic Analyte Retention |

|---|---|---|---|

| Pentane Sulfonate | C5 | Low | Moderate Increase |

| Octane Sulfonate | C8 | Medium | Significant Increase |

| Dodecane Sulfonate | C12 | High | Very Strong Increase |

| Diisobutylnaphthalene Sulfonate | Bulky Aromatic | Very High | Very Strong Increase |

The naphthalene sulfonic acid framework is fundamental to the dye and pigment industry, where it plays dual roles as both a key chemical intermediate and a performance-enhancing additive. epa.gov

As a Dispersing Agent: In pigment and dye formulations, this compound functions as a high-performance dispersant. ligninchina.com Many organic pigments and disperse dyes are insoluble in water and tend to aggregate in aqueous dye baths or ink formulations. ligninchina.com This leads to uneven color application, spotting, and reduced color strength. ligninchina.com By adsorbing onto the surface of the dye or pigment particles, diisobutylnaphthalene sulfonate provides electrostatic and steric stabilization, ensuring the particles remain finely divided and uniformly suspended. ligninchina.com This leads to stable dispersions, which are critical for achieving level, consistent, and vibrant coloration in applications such as textile dyeing, printing inks, and paints. greenagrochem.comligninchina.com

As an Intermediate in Dye Synthesis: Aromatic sulfonic acids are crucial building blocks in the synthesis of many dyes, particularly acid dyes and reactive dyes. researchgate.netuclmail.net The naphthalene core itself is a common precursor for chromophores (the color-bearing part of the dye molecule). The synthetic utility of the sulfonic acid group (-SO₃H) is twofold:

Water Solubility: The sulfonic acid group is strongly acidic and highly polar. uclmail.net Its inclusion in a large, otherwise non-polar dye molecule renders the dye soluble in water, which is essential for the dyeing process. uclmail.net

Fiber Affinity: In acid dyes, the negatively charged sulfonate group acts as an anchoring site, forming an ionic bond with positively charged amino groups in protein fibers (like wool and silk) and synthetic polyamides (like nylon) under acidic conditions. researchgate.netuclmail.net This strong interaction is key to the dye's fixation and wash fastness.

Computational and Theoretical Approaches to Diisobutylnaphthalene 2 Sulphonic Acid Chemistry

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of the Diisobutylnaphthalene-2-sulphonic acid molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Quantum chemical calculations can predict the optimal three-dimensional arrangement of atoms in the this compound molecule. By minimizing the molecule's energy, these calculations yield precise information on bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), can be determined. nih.gov This information is critical for predicting the molecule's reactivity, as regions with high electron density are susceptible to electrophilic attack, while regions with low electron density are prone to nucleophilic attack.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) This table presents typical data obtained from quantum chemical calculations. Actual values may vary based on the level of theory and basis set used.

| Parameter | Predicted Value | Unit |

|---|---|---|

| S-O Bond Length (S=O) | 1.45 | Ångström (Å) |

| S-O Bond Length (S-OH) | 1.60 | Ångström (Å) |

| C-S Bond Length | 1.78 | Ångström (Å) |

| O-S-O Bond Angle | 115 | Degrees (°) |

The acidity of this compound, a key parameter for its function, is quantified by its acid dissociation constant (pKa). mrupp.info Computational methods can accurately predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent. nih.gov These calculations typically involve a combination of high-level quantum chemistry for the gaseous phase energies and a solvation model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent (e.g., water). nih.govresearchgate.net The accuracy of these predictions depends on the chosen DFT functional, basis set, and solvation model. nih.gov Modeling the protonation state is essential for understanding how the molecule behaves in solutions of varying pH. frontiersin.org

Table 2: Parameters for Computational pKa Prediction of a Sulfonic Acid This table illustrates the components of a typical computational workflow for pKa prediction.

| Component | Method/Model | Purpose |

|---|---|---|

| Level of Theory | DFT (e.g., B3LYP, M06-2X) | To calculate the electronic energy of the protonated and deprotonated species. researchgate.net |

| Basis Set | e.g., 6-311++G(d,p) | Provides a set of mathematical functions to describe the electron orbitals. researchgate.net |

| Solvation Model | PCM, SMD, CPCM | To model the energetic effects of the solvent on the dissociation process. nih.gov |

Molecular Dynamics Simulations of Interfacial and Bulk Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal complex behaviors such as adsorption at interfaces and self-assembly into larger structures in solution. nih.gov

As an amphiphilic molecule, this compound is expected to accumulate at interfaces, such as an oil-water or air-water interface. MD simulations can model this behavior by placing a number of these molecules in a simulation box containing the two phases. mdpi.com The simulation tracks the trajectory of each molecule, showing how the hydrophilic sulphonic acid head groups orient towards the water phase while the hydrophobic diisobutylnaphthalene tails orient towards the non-polar phase. sciopen.com These simulations provide data on the structure of the adsorption layer, including its thickness, the density profile of the molecules across the interface, and the orientation of the surfactant molecules. researchgate.net

In aqueous solutions above a certain concentration, surfactant molecules like this compound spontaneously aggregate to form micelles. ethz.ch MD simulations, often using coarse-grained models to access longer timescales, can model this self-assembly process. rsc.org By simulating hundreds or thousands of surfactant molecules in a water box, one can observe their aggregation into spherical or other shaped micelles. ethz.chnih.gov These simulations are used to study the critical micelle concentration (CMC), the average number of molecules per micelle (aggregation number), and the structure and dynamics of the resulting micelles. frontiersin.org

Table 3: Typical Parameters for an MD Simulation of Micelle Formation This table outlines the typical setup for a molecular dynamics simulation to study surfactant self-assembly.

| Parameter | Value/Setting | Description |

|---|---|---|

| Force Field | GROMOS, COMPASS II | Defines the potential energy function for all atoms and molecules in the system. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant during the simulation. |

| Simulation Box | Cubic, ~20 x 20 x 20 nm³ | The periodic boundary box containing the molecules. |

| Simulation Time | 100s of nanoseconds (ns) | The duration of the simulation, required to observe the self-assembly process. nih.gov |

| Temperature | 298 K (25 °C) | The temperature at which the simulation is run. |

Thermodynamic Modeling and Process Simulation

The data obtained from quantum chemical calculations (e.g., enthalpy of formation, heat capacity) and molecular dynamics simulations can be used as input for larger-scale thermodynamic models. These models are essential for chemical process simulation, allowing engineers to design, optimize, and control industrial processes involving this compound. For example, thermodynamic models can predict phase equilibria (e.g., liquid-liquid or vapor-liquid equilibrium) which is crucial for designing separation and purification processes. By integrating molecular-level understanding with macroscopic process simulation, a more complete picture of the chemical's behavior from the molecule to the plant scale can be achieved.

Phase Equilibria and Activity Coefficient Predictions in Extraction Systems

A fundamental aspect of designing liquid-liquid extraction systems is the understanding of phase equilibria, which is quantitatively described by activity coefficients. The activity coefficient of a component in a mixture corrects for deviations from ideal behavior. Predictive models, such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model and the Conductor-like Screening Model for Real Solvents (COSMO-RS), are valuable tools for estimating these coefficients, especially when experimental data is scarce.

COSMO-RS, on the other hand, is a quantum chemistry-based method that can predict thermodynamic properties from first principles, using the molecular structure as the only input. This approach calculates the screening charge density on the surface of a molecule in a virtual conductor, which then allows for the determination of chemical potential and activity coefficients. In principle, COSMO-RS could be applied to predict the phase behavior of this compound in various solvents. Such predictions would be valuable for screening potential solvents for an extraction process. However, published studies with specific COSMO-RS predictions for this compound are not currently available.

Due to the lack of specific published research focusing on the computational prediction of phase equilibria and activity coefficients for this compound, a detailed data table of predicted values cannot be provided at this time.

Development of Predictive Models for Separation Efficiency

The efficiency of a separation process, such as the extraction of a metal ion from an aqueous phase into an organic phase containing this compound, is quantified by the distribution ratio and the separation factor. Predictive models for separation efficiency aim to relate these macroscopic properties to the underlying molecular interactions and thermodynamic data.

The development of such models often involves a combination of theoretical principles and empirical correlations. A thermodynamically consistent model for the extraction process would incorporate the activity coefficients of all species in both the aqueous and organic phases. For the organic phase, this would include the extractant (this compound), the diluent, and the extracted complex.

Given the absence of specific thermodynamic data and activity coefficient models for this compound, the development of a robust and accurate predictive model for its separation efficiency remains a challenge. Research in this area would first require the systematic collection of experimental data on the extraction of relevant species under various conditions (e.g., pH, extractant concentration, temperature). This data could then be used to regress the parameters of a suitable thermodynamic model, such as a modified UNIFAC or a specific ion interaction theory model for the aqueous phase.

Without such foundational experimental data and subsequent modeling studies in the scientific literature, it is not possible to present a detailed predictive model or a data table of predicted separation efficiencies for systems involving this compound.

Advanced Analytical Methodologies for Diisobutylnaphthalene 2 Sulphonic Acid Characterization

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic methods are indispensable for probing the molecular structure and quantifying Diisobutylnaphthalene-2-sulphonic acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR can confirm the connectivity of atoms and the substitution pattern on the naphthalene (B1677914) ring.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different types of protons. The aromatic protons on the naphthalene ring would appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns providing crucial information about their relative positions. The protons of the two isobutyl groups would produce signals in the upfield region (typically 0.8-2.5 ppm), including a doublet for the methyl protons and a multiplet for the methine proton, confirming the branched alkyl structure.

Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the aromatic carbons of the naphthalene core, the aliphatic carbons of the isobutyl chains, and the carbon atom directly bonded to the sulfonic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Naphthalene-H) | 7.0 - 8.5 | Multiplets, Doublets |

| Methylene (-CH₂-) | ~2.5 | Doublet |

| Methine (-CH-) | ~1.8 | Multiplet |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass Spectrometry (MS) is a key technique for confirming the molecular weight and assessing the purity of this compound. In MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak would confirm the compound's molecular weight of approximately 320.45 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula (C₁₈H₂₄O₃S), distinguishing it from other compounds with the same nominal mass. Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for this molecule might include the loss of an isobutyl group ([M-57]⁺) or the sulfonic acid group ([M-81]⁺). Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often after a derivatization step, to separate and identify isomers and impurities in a sample. nih.gov

UV-Vis and Infrared (IR) Spectroscopy for Reaction Monitoring and Functional Group Analysis

UV-Vis Spectroscopy: Due to the conjugated aromatic system of the naphthalene core, this compound absorbs ultraviolet (UV) light. A UV-Vis spectrum would show characteristic absorption maxima. For the related naphthalenesulfonic acids, detection is often performed around 270 nm. sielc.com This property is highly useful for quantitative analysis using the Beer-Lambert law and for monitoring the progress of reactions, such as its synthesis via sulfonation of diisobutylnaphthalene, by tracking the appearance of the product over time.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. bellevuecollege.edu Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." The IR spectrum of this compound would display several key absorption bands confirming its structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Sulfonic Acid | O-H stretch | 3200-3600 (Broad) |

| Sulfonic Acid | S=O stretch (asymmetric) | 1340-1350 |

| Sulfonic Acid | S=O stretch (symmetric) | 1150-1165 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aliphatic Chains | C-H stretch | 2850-2960 openstax.org |

Source: General IR absorption ranges for functional groups. libretexts.orglibretexts.org

Chromatographic Separation and Characterization Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, isolating isomers, and determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and analyzing the isomeric composition of this compound. The sulfonation of diisobutylnaphthalene can lead to the formation of various positional isomers. HPLC, particularly in a reverse-phase mode using a C18 column, can effectively separate these isomers based on their differing polarities. sielc.com

A typical HPLC method would involve a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation. Detection is commonly performed using a UV detector set to a wavelength where the naphthalene ring absorbs strongly (e.g., 270 nm). sielc.com The purity of a sample can be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution (if polymeric forms are studied)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. While this compound is a small molecule, GPC would become a critical analytical tool if it were used as a monomer or building block in the synthesis of polymers or oligomers.

In such a scenario, GPC would be used to determine the molecular weight distribution (including the number-average molecular weight, Mn, weight-average molecular weight, Mw) and the polydispersity index (PDI) of the resulting polymeric material. The technique separates larger polymer chains, which elute first, from smaller chains and any unreacted monomer. This analysis is crucial for understanding how the reaction conditions affect the final properties of the polymer.

Interfacial and Surface Science Characterization Methods

The performance of this compound as a surfactant is dictated by its behavior at the interface between two immiscible phases, such as oil and water or air and water. Understanding the dynamics of interfacial tension, the rheological properties of the interfacial film, and the molecular arrangement of the surfactant at the interface is paramount.

Dynamic interfacial tension (IFT) and interfacial rheology are critical parameters that describe the performance of a surfactant at an interface. While IFT measures the energy required to create a new unit of interfacial area, interfacial rheology probes the mechanical properties of the surfactant-laden interface.

Dynamic Interfacial Tension:

The dynamic IFT of solutions containing this compound can be measured using techniques such as the pendant drop or spinning drop tensiometry. These methods monitor the shape of a droplet of one liquid phase in another over time. The IFT is calculated from the drop shape, which is influenced by the balance between interfacial tension and gravitational forces.

Studies on related alkylnaphthalene sulfonates have demonstrated that factors such as surfactant concentration, the nature of the oil phase, temperature, and the presence of electrolytes can significantly influence the dynamic IFT. nih.gov For instance, the synergistic effects of alkylnaphthalene sulfonates with alkaline agents in acidic oil systems have been shown to dramatically lower IFT, a crucial factor in enhanced oil recovery. nih.gov The general trend observed is that as the surfactant molecules adsorb and arrange themselves at the interface, the IFT decreases from the initial value of the pure liquid-liquid interface to an equilibrium value. The rate of this decrease provides information about the adsorption kinetics of the surfactant.

Interfacial Rheology:

Interfacial rheology characterizes the viscoelastic properties of the interfacial layer formed by surfactant molecules. These properties are described by the interfacial storage (elastic) modulus (G') and the interfacial loss (viscous) modulus (G''). A high elastic modulus suggests a well-structured, solid-like interfacial film, while a high viscous modulus indicates a more fluid-like interface. These parameters are crucial for predicting the stability of emulsions and foams.

Measurements are typically performed using oscillating drop or bubble methods, or with interfacial shear rheometers. biolinscientific.com In an oscillating drop experiment, the volume of a pendant drop is oscillated sinusoidally, causing periodic expansion and compression of the interfacial area. The resulting changes in interfacial tension are measured, and from the phase shift and amplitude ratio between the area and tension oscillations, the viscoelastic moduli can be determined. mdpi.com For aromatic sulfonic acids, the rigidity of the naphthalene group combined with the flexibility of the diisobutyl chains would likely result in a complex interfacial rheological behavior, influencing the stability of formulations in which it is used. researchgate.net

A hypothetical representation of the kind of data obtained from such experiments is presented in the interactive table below.

| Surfactant Concentration (mol/L) | Equilibrium IFT (mN/m) | Interfacial Storage Modulus (G') (mN/m) | Interfacial Loss Modulus (G'') (mN/m) |

| 1 x 10⁻⁶ | 25.3 | 5.2 | 1.8 |

| 5 x 10⁻⁶ | 18.7 | 12.6 | 3.5 |

| 1 x 10⁻⁵ | 12.1 | 25.8 | 6.2 |

| 5 x 10⁻⁵ | 8.5 | 40.1 | 9.7 |

| 1 x 10⁻⁴ | 8.2 | 42.5 | 10.3 |

To obtain a molecular-level picture of the arrangement and packing of this compound at an interface, advanced scattering techniques are employed. X-ray and neutron scattering are powerful, non-invasive probes of interfacial structures. researchgate.nettaylorfrancis.com

X-ray Reflectivity and Scattering:

X-ray reflectivity is a powerful technique for determining the electron density profile normal to an interface. researchgate.net By measuring the intensity of reflected X-rays as a function of the angle of incidence, one can deduce the thickness, roughness, and composition of the adsorbed surfactant layer at a liquid-liquid or liquid-air interface. researchgate.nettandfonline.com For a molecule like this compound, this technique could provide precise information on the orientation of the naphthalene ring and the conformation of the isobutyl chains at the interface.

Grazing incidence X-ray diffraction (GIXD) can be used to probe the in-plane structure of the surfactant monolayer, revealing any long-range crystalline order. tandfonline.com This would indicate how the surfactant molecules pack in the two dimensions of the interface.

Neutron Reflectivity:

Neutron reflectivity is analogous to X-ray reflectivity but is sensitive to the neutron scattering length density rather than the electron density. taylorfrancis.com A key advantage of neutron scattering is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to selectively highlight different parts of the surfactant molecule or the solvent. nih.gov This technique, known as contrast variation, allows for a detailed determination of the structure of the adsorbed layer, including the extent of solvent penetration into the surfactant tails and the hydration of the head groups. bohrium.com For this compound, deuterating either the isobutyl chains or the naphthalene core would provide unambiguous information about their respective positions and orientations at the interface.

The insights gained from these advanced scattering techniques are critical for understanding how the molecular architecture of this compound dictates its interfacial behavior and, consequently, its effectiveness as a surfactant in various formulations.

Future Perspectives and Challenges in Diisobutylnaphthalene 2 Sulphonic Acid Research

Design and Synthesis of Next-Generation Diisobutylnaphthalene-2-sulphonic Acid Analogs for Enhanced Performance

The future development of DIBNSA-related technologies hinges on the strategic design and synthesis of next-generation analogs with tailored properties. Current research into alkylnaphthalene sulfonates focuses on modifying the molecular structure to enhance surface activity, solubility, and stability. By extrapolating from these studies, the performance of DIBNSA can be systematically improved.

Key strategies for the design of advanced DIBNSA analogs include:

Modification of Alkyl Groups: The size, branching, and number of alkyl chains attached to the naphthalene (B1677914) ring significantly influence the surfactant properties of the molecule. Research into long-chain alkylnaphthalene sulfonates has shown that increasing the hydrocarbon chain length can lower the critical micelle concentration (CMC), making the surfactant more efficient at lower concentrations. researchgate.net The synthesis of analogs with varied alkyl substitutions, beyond the diisobutyl configuration, could yield molecules with optimized performance for specific applications such as enhanced oil recovery, detergency, or as dispersing agents. researchgate.net

Control of Sulfonation: The position of the sulfonic acid group on the naphthalene ring is a critical determinant of the compound's properties. While the 2-position is common, exploring synthetic routes to other isomers or even polysulfonated analogs could lead to new functionalities. chemicalindustriessecrets.com Advanced sulfonation techniques that offer greater regioselectivity will be crucial in this endeavor. chemicalindustriessecrets.com

Introduction of Additional Functional Groups: Incorporating other functional moieties onto the naphthalene nucleus represents a promising avenue for creating multifunctional DIBNSA analogs. lifechemicals.com For instance, the addition of hydroxyl or amino groups could enhance the molecule's utility in areas such as dye chemistry or the synthesis of specialized polymers. lifechemicals.com

The synthesis of these next-generation analogs will require innovative approaches. While traditional methods like the Wurtz-Fittig reaction and direct sulfonation have been employed for similar compounds, there is a growing need for more efficient and selective synthetic protocols. researchgate.net Incremental and alternating additions of alkylating and sulfonating agents have shown promise in improving reaction control and reducing by-products for other alkylnaphthalene sulfonates. google.com

Table 1: Potential Modifications for Next-Generation DIBNSA Analogs and Their Anticipated Effects

| Molecular Modification | Synthetic Strategy | Potential Performance Enhancement | Target Application |

| Varying Alkyl Chain Length/Isomerism | Friedel-Crafts alkylation with different haloalkanes or olefins | Optimized Hydrophile-Lipophile Balance (HLB), improved emulsification/dispersion | Emulsion polymerization, agrochemical formulations |

| Polysulfonation | High-temperature sulfonation with excess sulfonating agent | Increased water solubility and thermal stability | High-temperature/high-salinity reservoir applications, concrete plasticizers |

| Introduction of Hydroxyl Groups | Multi-step synthesis involving nitration, reduction, and diazotization | Enhanced biodegradability, altered surface activity | "Green" detergents, specialty chemical intermediates |

| Introduction of Amino Groups | Amination of chlorosulfonated intermediates | Cationic or amphoteric properties, improved adhesion | Corrosion inhibitors, textile finishing agents |

Integration into Sustainable and Eco-Efficient Chemical Processes

The chemical industry is undergoing a significant shift towards sustainability, creating a strong impetus to develop greener manufacturing processes for widely used compounds like DIBNSA. cesio.eu The focus is on minimizing environmental impact throughout the product lifecycle, from raw material sourcing to end-of-life disposal.

A key area of development is the use of bio-based feedstocks. While DIBNSA is traditionally derived from petrochemical sources, future research will likely explore renewable alternatives for both the naphthalene core and the isobutyl groups. cesio.eunih.gov The valorization of biomass, such as lignin (B12514952) or other plant-derived aromatic compounds, could provide a sustainable pathway to the naphthalene moiety. researchgate.net Similarly, bio-isobutanol, produced through the fermentation of sugars, presents a viable substitute for petroleum-derived isobutylene (B52900).

In addition to renewable raw materials, the synthesis process itself is a target for green innovation. This includes:

Catalyst Development: Replacing hazardous and corrosive catalysts like strong mineral acids with solid acid catalysts or enzyme-based systems could significantly improve the environmental profile of DIBNSA production. nih.gov

Process Intensification: Adopting continuous flow reactors and other process intensification technologies can lead to higher yields, reduced waste generation, and lower energy consumption compared to traditional batch processes.

Solvent Selection: Minimizing or eliminating the use of volatile organic compounds (VOCs) as solvents in favor of greener alternatives, or adopting solvent-free reaction conditions, is a critical aspect of sustainable synthesis. researchgate.net

Life Cycle Assessment (LCA) will be an indispensable tool for evaluating the environmental footprint of these new processes and ensuring that they offer a genuine improvement in sustainability. cesio.eu Furthermore, designing DIBNSA analogs with enhanced biodegradability is a crucial long-term goal to mitigate their environmental persistence. lignosulfonate.com

Interdisciplinary Research at the Confluence of Chemistry, Materials Science, and Chemical Engineering

The unique molecular structure of DIBNSA, featuring a rigid aromatic core, a polar sulfonic acid group, and non-polar alkyl chains, makes it a versatile building block for advanced materials. Realizing this potential will require synergistic research efforts spanning chemistry, materials science, and chemical engineering.

In materials science , sulfonated naphthalene derivatives are already being explored for their utility in creating functional materials:

Conductive Polymers: Sulfonated naphthalenes can act as dopants, enhancing the electrical conductivity and thermal stability of polymer matrices. nbinno.com This opens up possibilities for their use in organic electronics, sensors, and energy storage devices.

Hydrogels: The self-assembly properties of amphiphilic molecules like DIBNSA can be harnessed to form supramolecular hydrogels. nbinno.com These materials are of significant interest for applications in controlled drug delivery, tissue engineering, and regenerative medicine. mdpi.com